
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNH, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. TBNH is a sulfonamide derivative that has shown promising results in the areas of cancer research, drug discovery, and biochemistry.
作用机制
The mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell signaling pathways. N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division.
Biochemical and Physiological Effects
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide, which could lead to the development of more potent and selective inhibitors of cell signaling pathways. Additionally, research on the synthesis and characterization of N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide analogs could lead to the discovery of new compounds with even greater potential for therapeutic applications.
合成方法
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a series of chemical reactions involving the starting materials, 4-hydroxy-1-naphthylamine and 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In cancer research, N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide has shown promising results as a potential anti-tumor agent. Studies have shown that N-(4-hydroxy-1-naphthyl)-2,4,5-trimethylbenzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
属性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-(4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11,20-21H,1-3H3 |
InChI 键 |
LSXVBXDJYQKTSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



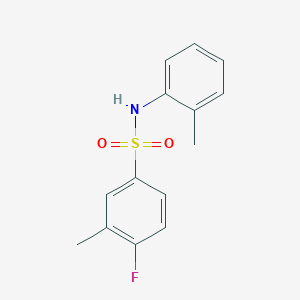

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
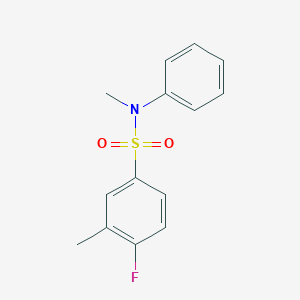
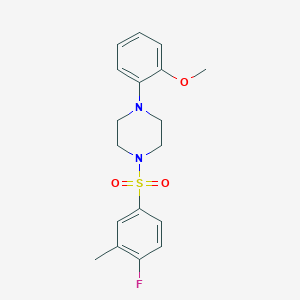
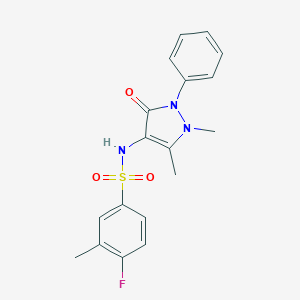
![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
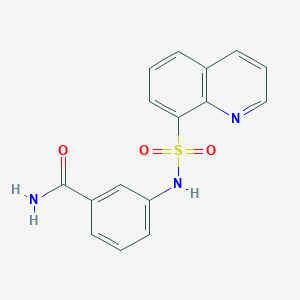
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)